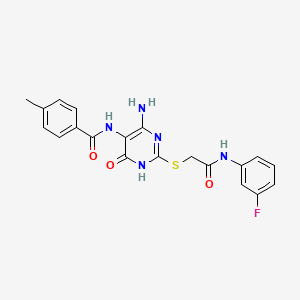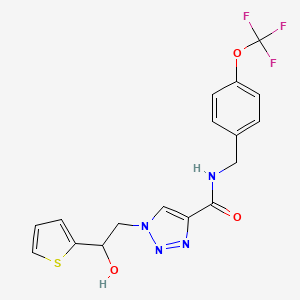![molecular formula C12H15BrN4O3 B2857418 N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097931-79-6](/img/structure/B2857418.png)
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is a synthetic organic compound. This compound, with its intricate molecular structure, finds utility across diverse domains due to its unique chemical properties. Its design includes a pyrrolidine ring, a bromopyrimidine group, and an oxoethyl acetamide side chain, providing a plethora of reaction sites and potential functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide typically involves several steps:
Formation of 5-bromopyrimidine: : Starting with pyrimidine, bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under reflux conditions.
Attachment of the pyrrolidine ring: : The bromopyrimidine is then reacted with pyrrolidine under nucleophilic substitution conditions, often in the presence of a base like potassium carbonate (K₂CO₃).
Addition of the oxoethyl group: : This step involves the reaction of the intermediate with an oxoethyl halide, like chloroacetyl chloride, in the presence of a base such as triethylamine.
Acetylation: : Finally, the product is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial methods would follow similar steps but are scaled up with optimization for yield and purity, often using continuous flow reactors to maintain controlled reaction conditions, reduce waste, and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO₄), leading to potential cleavage of the pyrrolidine ring or oxidation of the acetamide group.
Reduction: : Catalytic hydrogenation in the presence of palladium on carbon (Pd/C) can reduce any unsaturated bonds, though care must be taken to protect labile groups.
Substitution: : The bromopyrimidine group can undergo further nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane, reflux.
Reduction: : Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: : Nucleophiles like amines, potassium carbonate, dimethylformamide (DMF), room temperature.
Major Products Formed
Oxidation: : Oxidized derivatives of the acetamide and pyrrolidine moieties.
Reduction: : Reduced forms of any unsaturated bonds present.
Substitution: : New compounds where the bromine is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry
This compound is used in organic synthesis as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations and derivatizations.
Biology
It serves as an inhibitor in various biological pathways, particularly those involving kinases due to its ability to interfere with ATP binding sites.
Medicine
In medicinal chemistry, it is explored as a potential therapeutic agent for its modulatory effects on specific biological targets, possibly acting as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, it could be used in the development of novel materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide exerts its effects primarily through its interaction with molecular targets like enzymes. It can bind to active sites, particularly those of kinases, inhibiting their activity and thus affecting signaling pathways. This binding is often mediated by hydrogen bonds and hydrophobic interactions, causing a conformational change in the enzyme that reduces its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{3-(pyrrolidin-1-yl)pyrimidin-2-yl}oxyethyl)acetamide: : Similar structure but lacks the bromine atom.
N-(2-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide: : Chlorine instead of bromine.
N-(2-{3-[(5-methylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide: : Methyl instead of bromine.
Uniqueness
The presence of the bromine atom significantly alters its reactivity and binding affinity compared to its analogs, making it more effective in certain biological applications due to increased molecular interactions. This unique aspect can be leveraged to design more potent inhibitors or therapeutic agents.
Propriétés
IUPAC Name |
N-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGHUWLYHBCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)


![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)






![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)


